

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone molecular structure

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Compound of Interest

Compound Name: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

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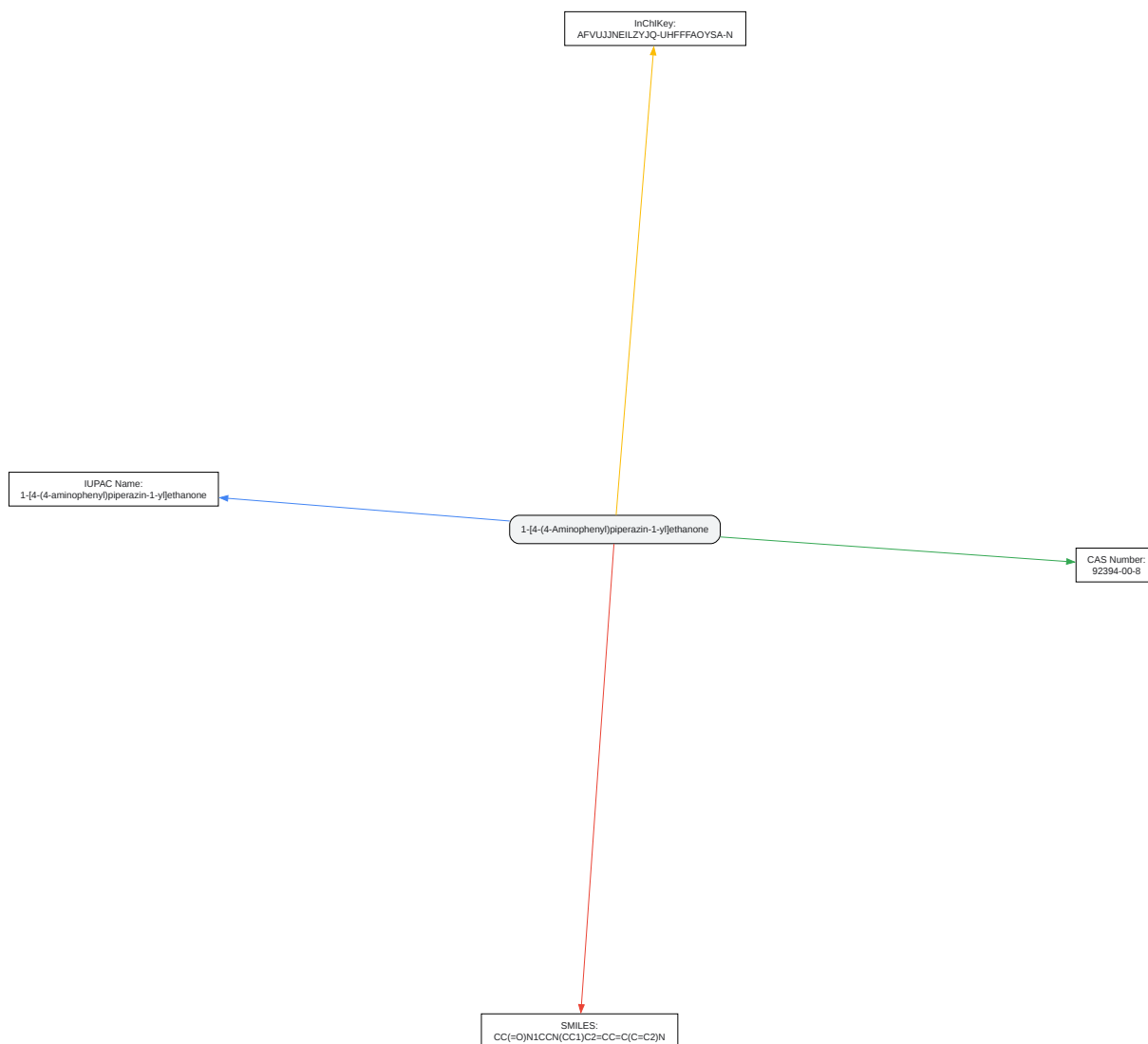
An In-depth Technical Guide to 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

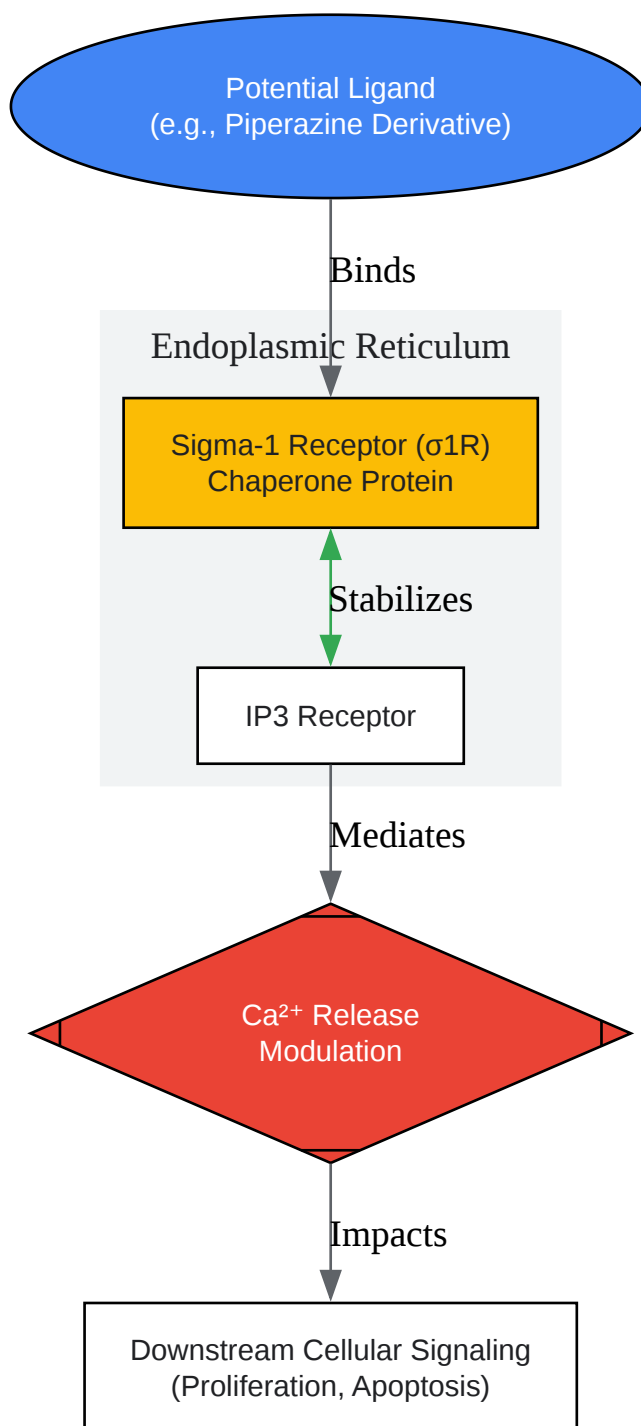
Abstract

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is a substituted N-arylpiperazine that serves as a crucial building block in medicinal chemistry and organic synthesis. The N-arylpiperazine scaffold is prevalent in a wide array of biologically active molecules and approved pharmaceuticals, highlighting the importance of its derivatives.^[1] This document provides a comprehensive technical overview of the molecule's structure, physicochemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is structurally characterized by a central piperazine ring N,N'-disubstituted with an acetyl group at the N1 position and a 4-aminophenyl group at the N4 position. This arrangement makes it a member of the N-arylpiperazine class.





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References

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